1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane
Description
Contextual Significance within Modern Medicinal Chemistry
The Role of Spirocyclic Scaffolds in Drug Discovery and Design
Spirocyclic scaffolds, characterized by two rings sharing a single atom, are increasingly utilized in drug discovery due to their inherent three-dimensionality. tandfonline.comnih.gov This rigid, non-planar structure offers several advantages over traditional flat, aromatic systems. By projecting functional groups into three-dimensional space, spirocyclic compounds can engage with complex biological targets more effectively. tandfonline.com The introduction of a spirocyclic core can lead to improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net
The rigid nature of the spirocyclic framework can also reduce the conformational flexibility of a molecule, which can lead to a more favorable entropic profile upon binding to a target protein. tandfonline.com This can translate to higher binding affinity and improved efficacy. Furthermore, the novelty of spirocyclic structures can be advantageous for developing intellectual property. researchgate.net Despite their potential, the synthetic complexity of spirocyclic systems has historically been a barrier to their widespread use. nih.govresearchgate.net However, recent advances in synthetic methodologies are making these valuable scaffolds more accessible to medicinal chemists. nih.gov
2-Azaspiro[3.3]heptane as a Bioisosteric Motif (e.g., for Piperidine)
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. The 2-azaspiro[3.3]heptane moiety has gained significant attention as a bioisostere for the commonly used piperidine (B6355638) ring. researchgate.netenamine.netuniv.kiev.ua This substitution can lead to notable improvements in a compound's physicochemical properties.
Replacing a piperidine ring with a 2-azaspiro[3.3]heptane scaffold has been shown to improve aqueous solubility and metabolic stability. enamine.net The spirocyclic nature of the 2-azaspiro[3.3]heptane introduces a three-dimensional character that can favorably influence a molecule's interaction with its biological target. uniba.it While the addition of a carbon atom might intuitively suggest an increase in lipophilicity, in many cases, the introduction of a 2-azaspiro[3.3]heptane moiety has been observed to lower the distribution coefficient (logD), a measure of lipophilicity. nih.gov This counterintuitive effect is often attributed to the increased basicity of the spirocyclic amine. nih.gov
The table below summarizes the key property comparisons between piperidine and 2-azaspiro[3.3]heptane as bioisosteres.
| Property | Piperidine | 2-Azaspiro[3.3]heptane | Rationale for Change |
| Structure | 6-membered heterocycle | Spiro[3.3]heptane with one nitrogen | Introduction of a spirocyclic center |
| Dimensionality | Relatively planar chair/boat conformations | Rigid, three-dimensional | Inherent nature of the spirocyclic scaffold |
| Solubility | Moderate | Generally improved enamine.net | Increased polarity and altered crystal packing |
| Metabolic Stability | Susceptible to oxidation | Often improved enamine.net | Steric hindrance around the nitrogen atom |
| Lipophilicity (logD) | Baseline | Can be lower nih.gov | Increased basicity of the spiro-amine |
| Synthetic Accessibility | Readily available | More complex synthesis | Strained ring system requires specialized methods |
Overview of the Compound's Research Trajectory
As of now, specific research focusing exclusively on 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane is not widely available in the public domain. Its novelty means that a detailed research trajectory is still in its nascent stages. However, based on the well-documented utility of its constituent parts, a logical research path can be projected.
The thiophene (B33073) ring is a common heterocycle in medicinal chemistry, present in numerous approved drugs and clinical candidates. nih.gov Its presence suggests that this compound could be investigated for a variety of therapeutic targets where a thiophene moiety is known to be beneficial.
The initial research efforts would likely focus on the development of efficient synthetic routes to this compound. rsc.orgresearchgate.net This would be followed by in vitro screening against a panel of biological targets to identify potential therapeutic applications. Subsequent structure-activity relationship (SAR) studies would likely explore modifications of both the thiophene and the azaspiroheptane portions of the molecule to optimize potency, selectivity, and pharmacokinetic properties.
The table below outlines a plausible research and development pipeline for this compound.
| Stage | Key Activities | Desired Outcomes |
| Discovery & Synthesis | Development of novel synthetic routes. rsc.orgresearchgate.net | Efficient and scalable synthesis of the parent compound and its analogs. |
| In Vitro Screening | Biological assays against a diverse range of targets. | Identification of initial "hits" with promising biological activity. |
| Lead Optimization | Structure-Activity Relationship (SAR) studies. | Improvement of potency, selectivity, and drug-like properties. |
| Preclinical Development | In vivo efficacy and safety studies in animal models. | Demonstration of a favorable therapeutic window. |
Structure
3D Structure
Properties
Molecular Formula |
C10H13NS |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
3-thiophen-3-yl-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C10H13NS/c1-3-10(4-1)7-11-9(10)8-2-5-12-6-8/h2,5-6,9,11H,1,3-4,7H2 |
InChI Key |
KEQHFBXMNAFETQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC2C3=CSC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Thiophen 3 Yl 2 Azaspiro 3.3 Heptane
Established Synthetic Routes to the 2-Azaspiro[3.3]heptane Core
The construction of the strained 2-azaspiro[3.3]heptane scaffold requires specialized synthetic strategies. Key methodologies involve the formation of a spirocyclic β-lactam intermediate or the asymmetric assembly of substituted derivatives.
Thermal [2+2] Cycloaddition Strategies
A primary strategy for constructing the azaspiro[3.3]heptane skeleton involves a thermal [2+2] cycloaddition reaction. While such reactions are often thermally forbidden, the use of specific reactants like isocyanates with alkenes provides a thermally allowed pathway. youtube.com A key synthesis of a related 1-azaspiro[3.3]heptane core utilizes the thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (chlorosulfonyl isocyanate) to produce a spirocyclic β-lactam. researchgate.netresearchgate.net This cycloaddition serves as a foundational step, creating the fused four-membered ring system characteristic of the spiro-core. The reaction proceeds by combining the alkene and the isocyanate to form the strained, four-membered lactam ring fused in a spirocyclic arrangement. researchgate.netresearchgate.net
Beta-Lactam Ring Reduction Approaches
Following the successful cycloaddition to form the spirocyclic β-lactam, the next critical step is the reduction of the lactam's carbonyl group to a methylene group, thereby completing the formation of the azaspiro[3.3]heptane core. This transformation is typically achieved using powerful reducing agents capable of reducing amides. A reported method for the analogous 1-azaspiro[3.3]heptane involves the reduction of the spirocyclic β-lactam intermediate with alane (AlH₃). researchgate.netresearchgate.net This step effectively converts the four-membered amide ring into the corresponding azetidine (B1206935), yielding the final saturated spirocyclic amine scaffold. This two-step sequence, cycloaddition followed by reduction, represents a robust pathway to the unsubstituted azaspiro[3.3]heptane core.
Asymmetric Synthesis Protocols for Substituted Azaspiro[3.3]heptanes
For applications requiring specific stereochemistry, asymmetric synthesis protocols are essential. A highly effective method for producing enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes has been developed. nih.govsemanticscholar.org This three-step procedure begins with the highly diastereoselective addition of an ethyl cyclobutanecarboxylate (B8599542) anion to a chiral N-tert-butanesulfinyl imine (Davis-Ellman's imine). nih.gov
This initial addition is followed by the reduction of the ester group and subsequent ring closure via an intramolecular nucleophilic substitution. researchgate.net The process has been shown to be efficient, with yields up to 90% and high diastereomeric ratios (up to 98:2). nih.govsemanticscholar.org The final step involves the removal of the sulfinyl protecting group under mild acidic conditions to yield the free 1-substituted 2-azaspiro[3.3]heptane. nih.gov This methodology is versatile and can be applied to synthesize a range of 1-substituted analogs, including those with aryl groups like thiophene (B33073). nih.gov
Below is a table summarizing the scope of this asymmetric synthesis for various substituted aldimines.
| Entry | R Group of Aldimine | Yield (3 steps) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | 89% | 98:2 |
| 2 | 4-Methoxyphenyl | 85% | 98:2 |
| 3 | 4-Chlorophenyl | 86% | 98:2 |
| 4 | 4-Fluorophenyl | 87% | 98:2 |
| 5 | 2-Naphthyl | 82% | 98:2 |
| 6 | 3-Thienyl | 84% | 98:2 |
| 7 | 2-Furyl | 81% | 95:5 |
| 8 | Cyclohexyl | 75% | 92:8 |
| Table 1: Scope and efficiency of the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes. Data sourced from Reddy, L. R., et al. (2019). nih.gov |
Derivatization and Functionalization Strategies of the Thiophene Moiety and Azaspiro Core
Once the 1-(thiophen-3-yl)-2-azaspiro[3.3]heptane molecule is synthesized, its constituent parts—the secondary amine of the azaspiro core and the aromatic thiophene ring—offer distinct opportunities for further chemical modification.
Regioselective Modifications and Substituent Introduction
Functionalization of the this compound scaffold can be directed regioselectively to either the heterocyclic core or the thiophene ring.
Azaspiro[3.3]heptane Core: The secondary amine (NH) of the 2-azaspiro[3.3]heptane ring is the primary site for derivatization. It can readily undergo a variety of common amine reactions, including N-alkylation, N-acylation, N-arylation, and reductive amination. nih.govresearchgate.net These modifications allow for the introduction of a wide range of functional groups, enabling the tuning of the molecule's physicochemical properties such as solubility, lipophilicity, and basicity. For instance, acylation with various acyl chlorides or coupling with carboxylic acids would yield the corresponding amides, while reaction with aldehydes or ketones under reductive conditions would produce N-substituted derivatives.
Thiophene Moiety: The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. brainly.inpearson.com The position of substitution is directed by the existing substituent at the 3-position (the azaspiro[3.3]heptan-1-yl group). In thiophene, the α-positions (C2 and C5) are inherently more reactive towards electrophiles than the β-positions (C3 and C4). researchgate.net With a substituent at C3, electrophilic attack will preferentially occur at the vacant C2 and C5 positions. The precise regioselectivity between C2 and C5 would depend on the electronic and steric nature of the C3-substituent and the reaction conditions.
Chemical Reactions Involving the Thiophene Ring System
The thiophene ring within this compound is amenable to a range of classical aromatic functionalization reactions. Before performing these reactions, it would be standard practice to protect the secondary amine of the azaspiro core (e.g., as a Boc-carbamate) to prevent side reactions.
Common electrophilic substitution reactions applicable to the thiophene ring include:
Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), which would be expected to substitute at the C2 or C5 position.
Nitration: Treatment with a nitrating agent, such as nitric acid in acetic anhydride, can introduce a nitro group onto the ring, a versatile handle for further transformations (e.g., reduction to an amine).
Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) allows for the installation of ketone functionalities. brainly.in
Metalation-Substitution: A powerful strategy for functionalization involves deprotonation of one of the acidic thiophene protons (likely at C2) using a strong base like n-butyllithium. The resulting thienyllithium species is a potent nucleophile that can react with a wide array of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce diverse substituents with high regioselectivity.
These derivatization strategies highlight the chemical versatility of this compound, making it a valuable scaffold for creating diverse chemical libraries.
Scalability and Industrial Production Considerations
The successful transition of a synthetic route from laboratory-scale to industrial production for a compound such as this compound hinges on a variety of factors including the availability and cost of starting materials, the efficiency and safety of the chemical transformations, and the feasibility of purification methods at a larger scale. While specific large-scale manufacturing data for this compound is not extensively detailed in publicly available literature, an analysis of synthetic methodologies for analogous azaspiro[3.3]heptane derivatives provides valuable insights into the potential challenges and considerations for its industrial production.
The synthesis of the core 2-azaspiro[3.3]heptane scaffold and its derivatives has been reported on a multigram scale, suggesting the potential for scalability. univ.kiev.ua These approaches often involve multi-step sequences that would require careful optimization for industrial application. Key considerations for the large-scale synthesis of this compound would include the selection of a robust and cost-effective synthetic strategy.
One of the pivotal steps in the synthesis of similar spirocyclic compounds involves the construction of the four-membered azetidine ring. mdpi.com The efficiency of this ring formation can be highly dependent on the choice of reagents and reaction conditions. For industrial production, the use of expensive or hazardous reagents would be a significant drawback. Therefore, developing a synthetic route that utilizes readily available and safer starting materials is a primary concern.
Furthermore, purification of the final compound and intermediates is a critical aspect of industrial-scale synthesis. Chromatographic purification methods, which are common in laboratory settings, are often not economically viable for large quantities. Therefore, the development of scalable purification techniques such as crystallization or distillation would be essential for an efficient industrial process.
The table below summarizes key aspects of a synthetic approach to a related 2-azaspiro[3.3]heptane derivative, highlighting factors relevant to scalability.
| Parameter | Details | Scalability Consideration |
| Scale of Synthesis | Multigram quantities have been reported for related compounds. univ.kiev.ua | Demonstrates feasibility beyond laboratory bench scale, but significant process development is needed for industrial quantities. |
| Key Reaction | Formation of the spirocyclic core. | The efficiency and selectivity of this step are crucial for the overall process economy. |
| Reagents | Use of specific catalysts and protecting groups. | The cost, availability, and toxicity of these reagents are major factors in large-scale production. |
| Purification | Chromatographic methods are often used in lab-scale synthesis. | Development of non-chromatographic purification methods is critical for industrial viability. |
| Overall Yield | Moderate to good yields have been reported for analogous syntheses. univ.kiev.ua | Optimization of each step to maximize yield is essential for a cost-effective process. |
Medicinal Chemistry and Bioisosteric Applications of 1 Thiophen 3 Yl 2 Azaspiro 3.3 Heptane
Bioisosteric Exploration of the 2-Azaspiro[3.3]heptane Scaffold
The 2-azaspiro[3.3]heptane moiety has gained significant attention as a bioisosteric replacement for commonly used cyclic amines in drug design. univ.kiev.ua Its rigid, three-dimensional structure offers a distinct alternative to the more conformationally flexible traditional heterocycles. uniba.it This structural rigidity and novel topology can lead to improvements in metabolic stability, aqueous solubility, and target selectivity. uniba.itnih.gov
The replacement of common heterocycles like piperidine (B6355638), morpholine (B109124), and piperazine (B1678402) with an azaspiro[3.3]heptane motif can significantly alter a compound's physicochemical properties. nih.gov One of the most notable effects is the modulation of lipophilicity, a critical parameter in drug design. nih.gov
A systematic analysis has shown that introducing a spirocyclic center often lowers the lipophilicity (measured as logD at pH 7.4) compared to the parent heterocycle, despite the net addition of a carbon atom. nih.gov This counterintuitive effect can be rationalized by an increase in the compound's basicity (pKa). nih.gov The nitrogen atom in the 2-azaspiro[3.3]heptane ring is sterically less hindered and further from electron-withdrawing groups compared to its position in morpholine or piperazine, leading to a higher pKa and increased ionization at physiological pH, which in turn reduces lipophilicity. nih.gov
However, this trend is not universal. For N-linked 2-azaspiro[3.3]heptanes, where the connection to the parent molecule is through the nitrogen atom, the logD can increase by up to +0.5, which is consistent with the addition of nonpolar volume. nih.gov It is also important to note that due to significant changes in geometry, azaspiro[3.3]heptanes may not be suitable bioisosteres for these heterocycles when used as central, non-terminal linkers in a molecule. nih.gov
| Heterocycle Comparison | Typical Change in logD7.4 | Rationale | Reference |
|---|---|---|---|
| Morpholine → Spiro-analogue | -0.2 to -1.1 | Increased basicity (pKa) | nih.gov |
| Piperazine → Spiro-analogue | -0.2 to -1.1 | Increased basicity (pKa) | nih.gov |
| C-linked Piperidine → Spiro-analogue | -0.2 to -1.1 | Increased basicity (pKa) | nih.gov |
| N-linked Piperidine → 2-Azaspiro[3.3]heptane | +0.2 to +0.5 | Addition of nonpolar volume without a compensatory polarity increase | nih.gov |
The shift from "flatland" aromatic compounds towards molecules with greater three-dimensional character is a major trend in contemporary drug discovery. researchgate.net Saturated spirocycles, such as 2-azaspiro[3.3]heptane, are at the forefront of this movement. researchgate.net Their defining feature is a high fraction of sp3-hybridized carbon atoms, which imparts a distinct and rigid 3D architecture. uniba.it
This conformational rigidity offers several advantages over the more flexible traditional rings:
Predictable Vectorization : The constrained nature of the spirocyclic scaffold means that the exit vectors for attached substituents are fixed in a predictable orientation. uniba.itresearchgate.net This can lead to more selective interactions with the target protein, as it reduces the entropic penalty of binding. uniba.it
Novel Chemical Space : The unique topology of the 2-azaspiro[3.3]heptane scaffold allows medicinal chemists to explore novel chemical space, potentially leading to new intellectual property. bohrium.com For instance, spirocyclic analogues of 2-substituted piperidines, a common motif in FDA-approved drugs, were largely unexplored until recently. bohrium.comnih.gov
Improved Metabolic Stability : Spirocyclic frameworks are often more resistant to metabolic degradation by oxidative enzymes compared to their monocyclic counterparts. univ.kiev.uaresearchgate.net The quaternary spiro-carbon is not susceptible to the metabolic oxidation that can be a liability for piperidine-containing structures. univ.kiev.ua
Analog Design and Optimization Strategies
The 2-azaspiro[3.3]heptane scaffold serves as a versatile building block for creating diverse libraries of compounds. bohrium.com Its synthesis allows for the introduction of various functional groups, enabling fine-tuning of a molecule's biological and physicochemical properties. univ.kiev.uabohrium.com
Robust synthetic methods have been developed to produce functionalized 2-azaspiro[3.3]heptane derivatives on a large scale. univ.kiev.uabohrium.com For example, a highly diastereoselective addition of cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl aldimines provides a reliable route to enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes. researchgate.netrsc.org This methodology allows for the incorporation of a wide range of substituents at the 1-position, including aromatic, heteroaromatic, and aliphatic groups, derived from the corresponding aldehydes used in the synthesis. bohrium.comrsc.org
This synthetic accessibility allows the scaffold to be incorporated into known drug molecules to create novel analogs. A prominent example is the replacement of the piperidine ring in the local anesthetic Bupivacaine with a spirocyclic amino acid derived from 2-azaspiro[3.3]heptane. univ.kiev.uaresearchgate.net This modification resulted in an analog with enhanced activity and a longer duration of action. univ.kiev.uaresearchgate.net Such strategies demonstrate the potential of these scaffolds to generate patent-free drug analogues with improved properties. researchgate.net
The 2-azaspiro[3.3]heptane scaffold is a valuable tool for lead optimization. Its structural and physicochemical properties allow for rational modulation of key drug attributes. nih.gov
Lipophilicity and Solubility Tuning : As discussed, the substitution of a traditional heterocycle with a 2-azaspiro[3.3]heptane can systematically alter lipophilicity. nih.gov This provides a clear strategy for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For example, in the development of fetal hemoglobin inducers, optimization of ADME properties led to a 2-azaspiro[3.3]heptane derivative with a more rigid and unique structure that was suitable for in vivo studies. nih.gov
Enhancing Target Affinity and Selectivity : The rigid conformational control provided by the scaffold can lock a molecule into a bioactive conformation, enhancing its affinity for the intended target and potentially improving selectivity over off-targets. uniba.it The predictable orientation of substituents allows for precise positioning within a protein's binding pocket to maximize favorable interactions. uniba.itresearchgate.net
Biological Activity and Molecular Interactions of 1 Thiophen 3 Yl 2 Azaspiro 3.3 Heptane in Preclinical Research
In Vitro Pharmacological Investigations
No specific in vitro pharmacological studies on 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane have been reported. The following subsections reflect the absence of data in the respective areas of investigation.
There are no published studies detailing the observed biological activities of this compound or its closely related analogues. The biological profile of this specific compound remains to be elucidated.
Information regarding the molecular targets and binding mechanisms of this compound is not available. Molecular docking or binding assay studies have not been published, leaving its potential protein interactions unknown.
There is no specific data from in vitro efficacy assessments for this compound. While numerous thiophene-containing compounds and other spiro-compounds have been investigated for anticancer and antitubercular activities, this particular molecule has not been the subject of such published studies.
Preclinical Assessment of Pharmacological Potency and Duration of Action
No preclinical data on the pharmacological potency, such as IC50 or EC50 values, or the duration of action for this compound has been made public. Such assessments are crucial in early-stage drug development but have not been reported for this compound.
Structure Activity Relationship Sar Analysis of 1 Thiophen 3 Yl 2 Azaspiro 3.3 Heptane Derivatives
Elucidation of Key Structural Determinants for Biological Activity
The biological activity of 1-(thiophen-3-yl)-2-azaspiro[3.3]heptane derivatives is intrinsically linked to the unique combination of its two core components: the thiophene (B33073) moiety and the azaspiro[3.3]heptane core. Each contributes distinct properties that are crucial for molecular recognition and pharmacological effect.
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established pharmacophore in drug discovery. nih.gov Its inclusion in this scaffold is critical for several reasons. Primarily, it often serves as a bioisosteric replacement for a phenyl ring, a common motif in many biologically active compounds. nih.gov This substitution can lead to favorable alterations in physicochemical properties, such as solubility and metabolic stability, while preserving or enhancing the necessary interactions with the biological target.
The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be a crucial interaction for anchoring a ligand within a receptor's binding site. nih.gov Furthermore, the planarity of the thiophene ring may facilitate π-stacking interactions with aromatic amino acid residues in the target protein. The lipophilicity of the thiophene moiety also plays a role, particularly for compounds targeting the central nervous system, as it can influence the ability of the molecule to cross the blood-brain barrier. Research on various thiophene-containing compounds has shown that the electronic properties of the ring, influenced by the sulfur atom, can be pivotal for potent biological activity.
The azaspiro[3.3]heptane core is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry. nih.govfigshare.com Its spirocyclic nature, where two rings share a single carbon atom, imparts a number of advantageous properties compared to more flexible, linear, or monocyclic amine structures.
One of the primary benefits of this core is the conformational restriction it imposes on the molecule. univ.kiev.ua This rigidity can pre-organize the pharmacophoric elements into a bioactive conformation, reducing the entropic penalty upon binding to the receptor and potentially leading to higher affinity. The three-dimensional arrangement of the azaspiro[3.3]heptane core allows for a more precise orientation of substituents to explore the three-dimensional space of a receptor's binding pocket.
From a pharmacokinetic perspective, the introduction of a spirocyclic center can lead to improved metabolic stability. The quaternary carbon at the spiro-center is less susceptible to metabolic degradation compared to CH2 groups in other cyclic amines. Furthermore, the azaspiro[3.3]heptane moiety has been shown to be a valuable bioisostere for piperidine (B6355638), a common fragment in CNS-active compounds. univ.kiev.uaresearchgate.net This replacement can favorably modulate physicochemical properties such as lipophilicity (logP) and aqueous solubility.
Positional and Substituent Effects on Bioactivity
While specific SAR data for a comprehensive library of this compound derivatives is not extensively published in a single source, general principles can be inferred from related classes of α7 nAChR agonists. The position of the nitrogen atom in the spirocyclic core and the substitution pattern on both the thiophene ring and the azaspiro[3.3]heptane core are expected to have a profound impact on activity.
For the thiophene moiety, the point of attachment to the spirocycle is critical. The 3-position, as in the parent compound, presents a different vector for the rest of the molecule compared to a 2-substituted thiophene. Substituents on the thiophene ring, such as halogens, alkyl, or alkoxy groups, would likely modulate electronic properties and steric interactions within the binding site. For instance, an electron-withdrawing group could affect the hydrogen-bonding capacity of the sulfur atom, while a bulky substituent could either enhance binding through van der Waals interactions or cause a steric clash.
On the azaspiro[3.3]heptane core, substitution on the nitrogen atom is a common strategy for modulating activity and selectivity. Small alkyl groups or more complex side chains could be introduced to probe for additional binding interactions.
Below is an interactive table illustrating hypothetical SAR trends for this class of compounds based on established knowledge of α7 nAChR agonists.
| Compound | Thiophene Position | Thiophene Substituent | Azaspiro[3.3]heptane N-Substituent | Hypothetical α7 nAChR Agonist Potency (EC50) |
| A | 3-yl | H | H | Moderate |
| B | 2-yl | H | H | Lower |
| C | 3-yl | 5-Chloro | H | Higher |
| D | 3-yl | H | Methyl | Moderate-Higher |
| E | 3-yl | 5-Methyl | H | Moderate |
This table is for illustrative purposes to demonstrate potential SAR trends.
Comparative SAR Studies with Established Bioisosteres
A key strategy in medicinal chemistry is the use of bioisosteric replacements to optimize lead compounds. The this compound scaffold itself can be seen as a combination of bioisosteric replacements for more traditional structures.
The azaspiro[3.3]heptane core is frequently compared to piperidine and other six-membered saturated heterocycles. univ.kiev.uaresearchgate.net While piperidine is a ubiquitous fragment in CNS drug discovery, its conformational flexibility can be a drawback. The rigid azaspiro[3.3]heptane scaffold offers a way to lock in a desired conformation, which can lead to increased potency and selectivity. Studies on other classes of compounds have shown that replacing a piperidine ring with an azaspiro[3.3]heptane can lead to significant improvements in pharmacological properties.
Similarly, the thiophene ring is a classic bioisostere of the phenyl ring. nih.gov In many cases, this substitution is well-tolerated and can even enhance activity. For example, in some series of receptor ligands, the thiophene sulfur atom can form specific interactions that are not possible with a phenyl ring. A comparative SAR study would typically involve synthesizing and testing the phenyl-azaspiro[3.3]heptane analogue of the lead compound to directly assess the contribution of the thiophene moiety.
The following interactive table provides a hypothetical comparison of bioisosteres for a lead compound in this series.
| Compound Scaffold | Key Structural Feature | Hypothetical α7 nAChR Agonist Potency (EC50) | Key Advantage |
| This compound | Thiophene and Azaspiro[3.3]heptane | High | Rigidity, Potential for specific S-interactions |
| 1-(Phenyl)-2-azaspiro[3.3]heptane | Phenyl and Azaspiro[3.3]heptane | Moderate-High | Rigidity |
| 1-(Thiophen-3-yl)-piperidine | Thiophene and Piperidine | Moderate | - |
| 1-(Phenyl)-piperidine | Phenyl and Piperidine | Lower-Moderate | Simpler synthesis |
This table is for illustrative purposes to demonstrate potential comparative SAR.
Computational Chemistry and Molecular Modeling Studies of 1 Thiophen 3 Yl 2 Azaspiro 3.3 Heptane
Theoretical Investigations of Spirocyclic Systems
Theoretical studies are foundational to understanding the intrinsic properties of a molecule. For 1-(thiophen-3-yl)-2-azaspiro[3.3]heptane, these investigations focus on the unique spirocyclic core and the attached thiophene (B33073) moiety, which together define its three-dimensional structure and electronic landscape.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com The 2-azaspiro[3.3]heptane scaffold is of particular interest due to its rigid structure. uniba.it Unlike flexible acyclic or larger ring systems, spiro[3.3]heptane motifs have limited conformational freedom, which can offer predictable vectorization of substituents and lead to more selective interactions with biological targets. uniba.itresearchgate.net
Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. banglajol.inforesearchgate.net For this compound, computational studies would reveal the preferred orientation of the thiophene ring relative to the azaspiro[3.3]heptane core. This fixed orientation is critical, as the spatial presentation of the thiophene group and the nitrogen atom of the azetidine (B1206935) ring dictates how the molecule can interact with a target protein's binding site. The spirocyclic system acts as a rigid scaffold, holding the key interacting groups in a well-defined three-dimensional arrangement. researchgate.net Structural analyses of similar spirocyclic systems have shown that they can serve as structural surrogates for more common but less stable ring systems in drug discovery. researchgate.net
Bioisosteres are substituents or groups that have similar physical or chemical properties, and which impart similar biological or pharmacological activities to a chemical compound. The concept of bioisosterism is a key strategy in drug design. This compound contains two key motifs known for their bioisosteric potential.
Thiophene Ring: The thiophene ring is a well-established bioisostere of a phenyl ring. nih.gov Its similar size and electronic characteristics allow it to mimic a benzene (B151609) ring in interactions with biological targets, while often improving physicochemical properties, metabolic stability, or binding affinity. nih.govrsc.org The sulfur atom in the thiophene ring can also participate in hydrogen bonding, further enhancing drug-receptor interactions. nih.gov
2-Azaspiro[3.3]heptane Core: The 2-azaspiro[3.3]heptane moiety has been explored as a bioisosteric replacement for piperidine (B6355638). researchgate.net This substitution can introduce desirable properties such as increased three-dimensionality and improved metabolic stability. uniba.it The development of such novel spiro heterocycles is considered a valuable strategy for "escaping from flatland"—a concept in medicinal chemistry that encourages the use of more complex, three-dimensional structures over flat, aromatic ones to improve drug-likeness and selectivity. researchgate.net
Computational methods can predict various molecular properties that are crucial for drug development. mdpi.com For this compound, these properties can be calculated to assess its potential as a drug candidate.
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C10H13NS | nih.gov |
| Molecular Weight | 179.28 g/mol | nih.gov |
| XLogP3-AA (Lipophilicity) | 1.9 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Polar Surface Area | 40.3 Ų | nih.gov |
This data is computationally generated and sourced from PubChem. nih.gov
Molecular Docking and Dynamics Simulations
While theoretical calculations describe the molecule in isolation, molecular docking and dynamics simulations are used to model its interaction with specific biological targets. These structure-based drug design (SBDD) methods are instrumental in identifying potential protein targets and understanding the energetic and structural basis of ligand binding. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ijrti.org The primary goal of docking is to generate a hypothesis of the ligand-receptor binding mode at an atomic level. nih.gov While specific docking studies for this compound are not yet published, the general methodology would involve several key steps:
Target Selection and Preparation: A three-dimensional structure of a target protein is obtained, typically from a repository like the Protein Data Bank (PDB). The protein is prepared by adding hydrogen atoms, assigning charges, and defining the binding site or active site cavity.
Ligand Preparation: A 3D conformation of this compound is generated and its energy is minimized.
Docking Simulation: Using software such as AutoDock or GOLD, the ligand is placed into the target's binding site. nih.gov The software's algorithm samples a vast number of possible orientations and conformations of the ligand within the site. nih.gov
Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity. researchgate.net The top-ranked poses represent the most likely binding modes. These poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the protein. mdpi.com
For this compound, docking studies would be crucial for understanding how its rigid spirocyclic core orients the thiophene moiety to interact with target residues. The sulfur and nitrogen atoms could be key interaction points. nih.gov
Following the generation of a static binding hypothesis via molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the biological system by modeling the movements of atoms and molecules, offering deeper insights into the stability of the complex and the mechanism of molecular recognition. numberanalytics.comnih.gov
The process typically involves:
System Setup: The top-ranked docked complex is placed in a simulation box filled with solvent molecules (usually water) and ions to mimic physiological conditions.
Simulation: The system's trajectory is calculated by solving Newton's equations of motion for every atom, governed by a force field that describes the interatomic forces. numberanalytics.com This simulation is run for a duration sufficient to observe the stability and dynamics of the binding, often on the nanosecond to microsecond timescale. acs.org
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand in the binding pocket. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein atoms, which indicates conformational stability. The analysis also focuses on the persistence of specific interactions, like hydrogen bonds, over the course of the simulation. nottingham.ac.uk
For this compound, MD simulations could validate the docking pose by showing that the ligand remains stably bound. Furthermore, it could reveal subtle conformational changes in the protein upon ligand binding and identify key residues that are critical for anchoring the ligand, thereby elucidating the detailed mechanism of molecular recognition. nih.gov
Patent Landscape and Future Research Directions for 1 Thiophen 3 Yl 2 Azaspiro 3.3 Heptane
Patenting Trends and Intellectual Property Landscape of Azaspiro[3.3]heptane Compounds
The intellectual property landscape for azaspiro[3.3]heptane compounds is dynamic and rapidly expanding, reflecting the scaffold's growing importance in drug discovery. The field has seen a significant increase in research, leading to tens of thousands of patents in recent years. researchgate.net A primary driver of this trend is the use of the azaspiro[3.3]heptane core as a bioisostere for more common cyclic amines like piperidine (B6355638) and piperazine (B1678402). univ.kiev.uaresearchgate.net This strategy, often termed "scaffold hopping," allows medicinal chemists to design novel molecules that retain or enhance biological activity while establishing new, patentable intellectual property. acs.org
A key trend is the incorporation of azaspiro[3.3]heptane moieties to create patent-free analogs of existing drugs. For instance, replacing the piperidine fragment in the local anesthetic Bupivacaine with a 2-azaspiro[3.3]heptane derivative resulted in a new analog with high activity. researchgate.net This approach allows for the extension of drug lifecycles and the exploration of new chemical space around established pharmacophores.
Patents for azaspiro[3.3]heptane derivatives span a wide range of therapeutic targets and disease indications. Pharmaceutical companies and research institutions are actively patenting novel compounds featuring this scaffold. A recent patent application, for example, discloses 2-azaspiro[3.3]heptane derivatives as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology. google.com Older patents have described azaspiro compounds for their potential brain function-improving activities, indicating a long-standing interest in their neurological applications. google.com The breadth of these patents underscores the versatility of the azaspiro[3.3]heptane core in developing next-generation therapeutics.
| Patent/Application Number | Assignee/Applicant | Therapeutic Focus | Scaffold Type Mentioned | Year |
|---|---|---|---|---|
| WO2024182693A1 | Not Specified | STAT3 inhibitors for cancer and immunological diseases | 2-Azaspiro[3.3]heptane | 2024 |
| EP0273659A1 | Not Specified | Brain function-improving activity | Azaspiro compounds | 1988 |
Identification of Emerging Therapeutic Areas for Compound Exploration
The distinct structural and physicochemical properties of azaspiro[3.3]heptane derivatives make them suitable for targeting a variety of diseases. Their rigid, three-dimensional nature can lead to improved target selectivity and better pharmacokinetic profiles compared to traditional "flat" aromatic rings. univ.kiev.uaresearchgate.net
Oncology: Cancer is a significant area of exploration. As mentioned, 2-azaspiro[3.3]heptane derivatives are being investigated as STAT3 inhibitors. google.com Furthermore, the substitution of a piperazine ring with a 2,6-diazaspiro[3.3]heptane in the PARP inhibitor Olaparib led to a significant increase in selectivity for PARP-1, which could translate to reduced side effects. bldpharm.com
Infectious Diseases: The COVID-19 pandemic spurred research into novel antiviral agents. Structure-guided design has led to the development of potent inhibitors of the SARS-CoV-2 3C-like protease that incorporate 2-azaspiro[3.3]heptane and related spirocyclic scaffolds. nih.gov These compounds showed high inhibitory activity in the submicromolar range. nih.gov
Neurological and Metabolic Disorders: There is ongoing interest in the application of these compounds for central nervous system disorders. google.com In the realm of metabolic diseases, derivatives have been developed as antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), a target linked to appetite regulation. bldpharm.com
Inflammatory Diseases: The azaspiro[3.3]heptane scaffold has been incorporated into C-linked CXCR2 antagonists. nih.gov The chemokine receptor CXCR2 is involved in inflammatory responses, making it a target for a range of inflammatory and autoimmune conditions.
| Therapeutic Area | Specific Target/Application | Key Findings |
|---|---|---|
| Oncology | STAT3 Inhibition | Novel 2-azaspiro[3.3]heptane derivatives patented as STAT3 inhibitors. google.com |
| Oncology | PARP-1 Inhibition | Diazaspiro[3.3]heptane analog of Olaparib showed increased selectivity. bldpharm.com |
| Infectious Diseases | SARS-CoV-2 3CLpro Inhibition | Spirocyclic inhibitors demonstrate potent, submicromolar activity. nih.gov |
| Metabolic Disorders | MCHr1 Antagonism | Azaspiro cycles used to lower logD and improve metabolic stability. bldpharm.com |
| Inflammatory Diseases | CXCR2 Antagonism | C-linked 2-azaspiro[3.3]heptane derivatives developed as antagonists. nih.gov |
| Neurology | Cognitive Enhancement | Early patents suggest potential for brain function-improving activity. google.com |
Innovative Methodologies and Strategies for Future Research and Development
Future progress in the development of 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane and related compounds will be driven by several innovative research and development strategies.
Bioisosterism and Property-Driven Design: The core strategy of using azaspiro[3.3]heptanes as bioisosteres for common heterocycles like piperidines, morpholines, and even benzene (B151609) rings will continue to be a major focus. univ.kiev.uachemrxiv.org This "Escape from Flatland" approach aims to create molecules with higher sp3-hybridized carbon content, which is correlated with improved clinical success. univ.kiev.ua The introduction of the spirocyclic scaffold can favorably modulate key physicochemical properties, including enhancing aqueous solubility and metabolic stability, while sometimes counterintuitively lowering lipophilicity (logD). acs.orgbldpharm.comnih.gov
Advanced Synthesis of Building Blocks: The availability of diverse and functionalized building blocks is crucial for drug discovery. Researchers are developing expedient and scalable synthetic routes to produce novel azaspiro[3.3]heptanes with multiple "exit vectors" or points for chemical modification. acs.orgnih.govacs.org These efforts enable the creation of large, diverse chemical libraries for high-throughput screening. Methodologies like flow-assisted synthesis are being employed to ensure robust and reliable production of these complex scaffolds. uniba.itresearchgate.net
Computational and Structure-Based Design: The rigid nature of the azaspiro[3.3]heptane scaffold makes it particularly amenable to computational modeling. Docking and molecular dynamics simulations are being used to understand the binding interactions between spirocyclic ligands and their protein targets, such as the sigma-2 receptor. nih.gov As demonstrated with the SARS-CoV-2 protease inhibitors, X-ray crystallography provides high-resolution structural data that guides the rational design of more potent and selective compounds. nih.gov This structure-guided approach accelerates the optimization of lead compounds.
Exploration of Novel Geometries: Research is expanding beyond simple linear spirocycles to include "angular" azaspirocycles. acs.org These novel geometries provide unique orientations for substituents, allowing chemists to probe protein binding pockets in new ways and fine-tune the pharmacological properties of drug candidates. acs.orgresearchgate.net This exploration of previously uncharted chemical space is expected to yield compounds with novel mechanisms of action and improved therapeutic profiles.
Q & A
Advanced Question
- Exit Vector Engineering : Install carboxylic acid or boronate esters at C6 for late-stage diversification via amide coupling or Suzuki reactions .
- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) groups to shield amines during functionalization, followed by TFA cleavage .
- Click Chemistry : Introduce alkynes for Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to append bioactive moieties .
What analytical techniques are critical for characterizing spirocyclic impurities?
Advanced Question
- LC-MS/MS : Detects low-abundance regioisomers (e.g., 2- vs. 6-substituted azaspiroheptanes) with high sensitivity .
- NMR Relaxation Experiments : Differentiates spirocyclic conformers (e.g., chair vs. boat) using T₁ and T₂ relaxation times .
- HRMS-ESI : Confirms exact mass of derivatives like 2-cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate (C₁₀H₁₄F₆N₂O₄, [M+H]⁺ = 353.1024) .
How to address challenges in in vivo profiling of azaspiroheptane derivatives?
Advanced Question
- Metabolite Identification : Use radiolabeled tracers (e.g., ¹⁴C at the spirocyclic carbon) to track metabolic pathways .
- BBB Penetration : LogP optimization via thiophene sulfonation or fluorination to balance lipophilicity and polar surface area .
- Formulation Strategies : Develop nanocrystalline suspensions or lipid-based carriers to enhance bioavailability of poorly soluble derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
